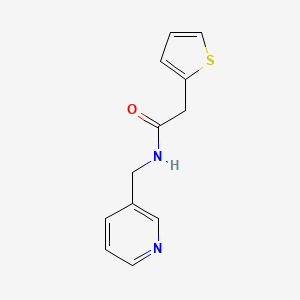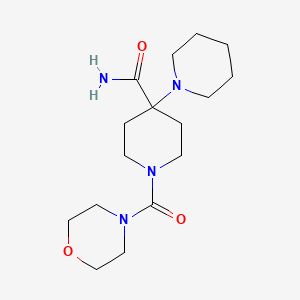![molecular formula C20H24N6O B5551755 2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)
2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" belongs to a class of chemicals that have been studied for various biological and pharmacological activities. Research on similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides, has been conducted to explore novel antiallergic agents. These studies involve the synthesis of related chemical structures and their evaluation for different biological activities, indicating the potential significance of the compound in scientific research (Menciu et al., 1999).
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, including indolization under Fischer conditions, Japp-Klingemann method for decarboxylation, and amidification through condensation reactions. These methods highlight the complex chemical strategies employed to create compounds with specific biological activities, which could be adapted for the synthesis of the compound (Menciu et al., 1999).
Molecular Structure Analysis
Studies on related compounds emphasize the importance of molecular structure in determining biological activity. For example, variations in indole substituents and alkanoic chain length have been explored to improve antiallergic potency, suggesting that a detailed molecular structure analysis of "this compound" could reveal insights into its potential biological activities (Menciu et al., 1999).
科学的研究の応用
Antiallergic Agents
Research has identified compounds with a structural similarity to "2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide" in the search for novel antiallergic agents. Specifically, studies on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have shown significant antiallergic potency, indicating the potential of these molecules in the development of new antiallergic medications. These compounds were synthesized through a series of chemical reactions starting from indolization under Fischer conditions, leading to the discovery of a specific amide that was significantly more potent than the reference drug astemizole in inhibiting histamine release from guinea pig peritoneal mast cells. The most potent compound in this series exhibited considerable antiallergic activity both in vitro and in vivo, underscoring the therapeutic potential of these molecules in treating allergic responses (Menciu et al., 1999).
Opioid Kappa Agonists
A study on structurally related N-[2-(1-pyrrolidinyl)ethyl]acetamides explored their biological evaluation as opioid kappa agonists. The research involved synthesizing a series of compounds variously substituted at the carbon adjacent to the amide nitrogen and their analogues. These compounds demonstrated potent kappa-opioid agonist activity, with one particular derivative exhibiting significant analgesic effects in a mouse abdominal constriction model. This highlights the compound's relevance in the development of new analgesics targeting the kappa-opioid receptor, offering potential for pain management strategies (Barlow et al., 1991).
Antimicrobial Agents
Another area of application is in the development of antimicrobial agents. Research into pyrimidinone and oxazinonederivatives fused with thiophene rings, using compounds structurally related to "this compound" as starting materials, has shown promising antibacterial and antifungal activities. These studies demonstrate the potential of these molecules in addressing various microbial infections, offering a pathway for the synthesis of novel antimicrobial agents with significant efficacy against a range of pathogens (Hossan et al., 2012).
Insecticidal Agents
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, based on a precursor structurally similar to the compound , has been evaluated for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research underscores the potential of these compounds in developing new, effective insecticidal agents, highlighting their utility in agricultural applications to protect crops from pest infestations (Fadda et al., 2017).
Radiolabeling and Diagnostic Applications
A specific dipeptide derivative, structurally related to "this compound", was synthesized and radioiodinated, showing potent antibacterial activity and potential as a novel agent for lung perfusion scan. This illustrates the compound's applicability in diagnostic imaging, particularly in assessing lung function and health, thereby contributing to the field of nuclear medicine and diagnostic imaging (Abdel-Bary et al., 2013).
作用機序
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on its specific biological target. Indole rings are found in many biologically active compounds, suggesting that this compound could potentially interact with a variety of biological targets .
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20(11-15-13-23-17-6-2-1-5-16(15)17)22-8-7-21-18-12-19(25-14-24-18)26-9-3-4-10-26/h1-2,5-6,12-14,23H,3-4,7-11H2,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMVWQYSMCLXLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5551680.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B5551683.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5551689.png)


![3-(4-chlorophenyl)-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5551717.png)

![5-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B5551729.png)


![4,6-dichloro-N-{2-[(heptafluoropropyl)thio]phenyl}-1,3,5-triazin-2-amine](/img/structure/B5551750.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-phenylacetamide](/img/structure/B5551763.png)

